molecular formula C19H22N4O4S B14938612 N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14938612
M. Wt: 402.5 g/mol
InChI Key: QNUCJIXEFHHPTL-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-3-carboxamide derivative featuring a 1,3,4-thiadiazole ring substituted at the 5-position with a cyclobutyl group and a 2,4-dimethoxyphenyl moiety at the 1-position of the pyrrolidone core. The structural complexity arises from the interplay of electron-rich aromatic systems (dimethoxyphenyl) and the steric constraints of the cyclobutyl group, which may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O4S/c1-26-13-6-7-14(15(9-13)27-2)23-10-12(8-16(23)24)17(25)20-19-22-21-18(28-19)11-4-3-5-11/h6-7,9,11-12H,3-5,8,10H2,1-2H3,(H,20,22,25)

InChI Key

QNUCJIXEFHHPTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCC4)OC

Origin of Product

United States

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a pyrrolidine moiety. Its molecular formula is C16H20N4O3SC_{16}H_{20}N_4O_3S with a molecular weight of 364.42 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiadiazole derivatives exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown potential against various microbial strains, including bacteria and fungi. The compound's structure may enhance its interaction with microbial targets.
  • Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Anticancer Potential : Thiadiazole compounds have been explored for their ability to inhibit cancer cell proliferation. Their mechanism often involves inducing apoptosis in cancer cells.

Antimicrobial Activity

A study demonstrated that similar thiadiazole derivatives exhibited significant antimicrobial activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for certain derivatives . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.

Anti-inflammatory Effects

In vitro studies have indicated that thiadiazole derivatives can act as dual inhibitors of COX and lipoxygenase enzymes . These findings imply that this compound could similarly exhibit anti-inflammatory properties.

Anticancer Activity

Research has highlighted the anticancer properties of related compounds. For instance, certain thiadiazole derivatives were effective in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer lines . The potential of this compound in this context remains to be fully explored but is promising based on structural analogies.

Case Study 1: Synthesis and Evaluation

A recent study focused on the synthesis and biological evaluation of various thiadiazole derivatives. The results indicated that compounds with similar structural features displayed promising bioactivity against several targets . This reinforces the hypothesis that this compound could possess significant biological activity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to the electron-withdrawing 4-fluorophenyl group in analogues .
  • Cyclobutyl’s smaller ring size may improve metabolic stability compared to bulkier substituents .
  • Lipophilicity : The 3,4-dimethylphenyl group () increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The target compound’s dimethoxyphenyl group balances moderate lipophilicity with hydrogen-bonding capacity .

Research Findings and Implications

  • Biological Activity: Thiadiazole derivatives, such as those in , exhibit herbicidal and plant-growth-regulating activities.
  • Drug Design : The cyclohexyl and cyclobutyl variants ( vs. target) highlight the trade-off between steric bulk and metabolic stability. Cyclobutyl’s intermediate size may optimize target engagement in therapeutic contexts .

Q & A

Q. What are the recommended synthetic routes for this compound?

Methodological Answer: A common approach involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3–5 hours). For example, 1,3,4-thiadiazole rings can be synthesized by reacting substituted butyric acids with N-phenylthiosemicarbazide in POCl₃, followed by pH adjustment (8–9) with ammonia to precipitate the product . Multi-step protocols may include protective group strategies (e.g., carbamate deprotection) and coupling reactions using bases like DBU or sodium carbonate .

Key Synthesis Parameters:

StepReagents/ConditionsYield Optimization
Thiadiazole formationPOCl₃, 90°C, 3 hrsMonitor pH for precipitation
Coupling reactionsDBU, room temperatureUse anhydrous solvents

Q. How is structural characterization performed for this compound?

Methodological Answer: Combine spectroscopic techniques:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) stretches .
  • NMR : Use ¹H/¹³C NMR to resolve methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyrrolidone protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility for biological assays) or ethanol/water mixtures (for recrystallization). Avoid chloroform due to poor polarity .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thiadiazole rings may hydrolyze under acidic conditions (pH < 4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

  • Exothermic Control : Use dropwise addition of POCl₃ and ice baths to prevent overheating during thiadiazole formation .
  • Byproduct Mitigation : Employ scavengers like morpholine for thiol intermediates or silica gel chromatography for purification .

Q. How to resolve contradictions in spectroscopic data?

Methodological Answer:

  • Dynamic NMR : Detect conformational flexibility in pyrrolidone rings (e.g., coalescence temperatures).
  • X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures .
  • DFT Calculations : Compare experimental and computed NMR shifts to validate assignments .

Q. What strategies are used for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace cyclobutyl (thiadiazole) with propyl or phenyl groups to assess steric effects .
  • Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to prioritize substituents enhancing target binding (e.g., methoxyphenyl vs. fluorophenyl) .

Example SAR Table:

Substituent (R)IC₅₀ (Target X)Notes
Cyclobutyl12 nMOptimal steric fit
Phenyl45 nMReduced activity due to bulk

Q. How to design in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation : Prepare PEG-400/water (60:40) for oral gavage.
  • Dosing : Administer 10 mg/kg (rats) and collect plasma samples at 0, 1, 3, 6, 12 hrs.
  • Analytical Method : Use LC-MS/MS with a C18 column (LOQ: 1 ng/mL) .

Cross-Disciplinary Considerations

Q. What computational tools predict metabolic pathways?

Methodological Answer:

  • Software : Use Schrödinger’s ADMET Predictor or GLORYx for phase I/II metabolism predictions.
  • Key Sites : Prioritize oxidation at cyclobutyl or O-demethylation of methoxyphenyl groups .

Q. How to address scale-up challenges in multi-step synthesis?

Methodological Answer:

  • Process Intensification : Replace batch reactions with flow chemistry for thiadiazole formation .
  • Quality Control : Implement PAT (Process Analytical Technology) via inline FTIR to monitor intermediates .

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